6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15906426
InChI: InChI=1S/C18H14O3/c19-11-12-2-1-3-13(8-12)14-4-5-16-10-17(18(20)21)7-6-15(16)9-14/h1-10,19H,11H2,(H,20,21)
SMILES:
Molecular Formula: C18H14O3
Molecular Weight: 278.3 g/mol

6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid

CAS No.:

Cat. No.: VC15906426

Molecular Formula: C18H14O3

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid -

Specification

Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
IUPAC Name 6-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxylic acid
Standard InChI InChI=1S/C18H14O3/c19-11-12-2-1-3-13(8-12)14-4-5-16-10-17(18(20)21)7-6-15(16)9-14/h1-10,19H,11H2,(H,20,21)
Standard InChI Key SHGUEMAWFVFYFU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)CO

Introduction

Chemical Structure and Physicochemical Properties

6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid (C₁₈H₁₄O₃; molecular weight 278.30 g/mol) consists of a naphthalene ring system with a carboxyl group at position 2 and a 3-hydroxymethylphenyl substituent at position 6 (Figure 1). The hydroxymethyl group introduces hydrogen-bonding capacity, while the phenyl ring enhances lipophilicity, potentially influencing blood-brain barrier permeability .

Comparative Analysis of Naphthoic Acid Derivatives

CompoundSubstituent PositionKey Functional GroupsPharmacological Role
2-Naphthoic acid-CarboxylNMDAR modulation
UBP684 (14b)6-isohexylCarboxyl, alkylPan-NMDAR potentiator
UBP783 (79i)7-styryl (3-NO₂)Carboxyl, nitroGluN2D-preferring NAM
6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid6-(3-hydroxymethylphenyl)Carboxyl, hydroxymethylPutative subunit-selective modulator*

*Inferred from structural analogs .

Synthetic Methodologies

The synthesis of 6-aryl-2-naphthoic acid derivatives typically involves palladium-catalyzed cross-coupling reactions. For 6-(3-(hydroxymethyl)phenyl)-2-naphthoic acid, a plausible route includes:

  • Heck Coupling: Reaction of methyl 6-bromo-2-naphthoate with 3-hydroxymethylstyrene under palladium catalysis to form the trans-alkene intermediate .

  • Hydrogenation: Reduction of the alkene bond to yield the saturated alkyl chain.

  • Ester Hydrolysis: Base-mediated hydrolysis of the methyl ester to the carboxylic acid .

Alternative approaches may employ Suzuki-Miyaura coupling between 6-boronated 2-naphthoic acid esters and 3-hydroxymethylphenylboronic acid, though yields for such reactions remain unverified in published literature .

Structure-Activity Relationship (SAR) Insights

Role of the 6-Position Substituent

NMDAR modulation critically depends on substituents at the 6-position of 2-naphthoic acid:

  • Isohexyl groups (e.g., UBP684) enhance currents across all GluN2 subunits (2A–2D), acting as pan-potentiators .

  • Styryl groups with electron-withdrawing substituents (e.g., UBP783’s nitro group) confer partial inhibition (70–80% efficacy) with GluN2D selectivity (IC₅₀ = 1.4 μM) .

The 3-hydroxymethylphenyl group in the target compound may occupy a distinct pharmacophoric space. The hydroxymethyl moiety could engage in hydrogen bonding with residues in the NMDAR’s allosteric pocket, while the phenyl ring’s π-system might stabilize hydrophobic interactions. Computational modeling suggests such interactions could reduce off-target effects compared to bulkier alkyl chains .

Carboxyl Group Modifications

Esterification or amidation of the 2-carboxyl group generally abolishes activity, as seen in UBP512 derivatives . This underscores the necessity of a free carboxylic acid for receptor binding, likely through ionic interactions with basic residues in the NMDAR’s transmembrane domain.

Challenges and Future Directions

Synthetic Optimization

Current methods for 6-aryl-2-naphthoic acids suffer from:

  • Low yields in cross-coupling reactions (e.g., 10–30% for styryl derivatives) .

  • Stereochemical unpredictability in Heck reactions, necessitating chiral resolution .

Flow chemistry and microwave-assisted synthesis could enhance efficiency, as demonstrated in related naphthalene systems .

In Vivo Pharmacokinetics

Preliminary ADMET studies on UBP-series compounds reveal:

  • Moderate plasma half-lives (2–4 hours in rodents) .

  • Blood-brain barrier penetration limited by high plasma protein binding (>95%) .

Structural modifications to the hydroxymethyl group (e.g., prodrug formulations) may improve bioavailability.

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